Tcy-NH2
CAS No.: 327177-34-4
VCID: VC21543509
Molecular Formula: C42H50F3N7O9
Molecular Weight: 853.9 g/mol
Purity: >99%
* For research use only. Not for human or veterinary use.

Description |
TcY-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a potent and selective antagonist of the proteinase-activated receptor 4 (PAR4). This compound has been extensively studied for its role in inhibiting platelet aggregation and endostatin release, which are crucial processes in various physiological and pathological conditions, including thrombosis and inflammation. Biological ActivityTcY-NH2 acts as a selective antagonist for PAR4, effectively inhibiting platelet aggregation induced by thrombin and specific PAR4 agonists like AYPGK-NH2 . It also blocks the release of endostatin, a protein involved in angiogenesis regulation . This antagonistic activity is crucial in understanding the role of PAR4 in various physiological processes and diseases. Effects on Platelet Aggregation
Impact on Endostatin Release
Inflammation and ImmunologyTcY-NH2 has been used in research related to inflammation and immunology due to its ability to modulate PAR4-mediated responses. It can inhibit neutrophil recruitment in experimental inflammation models, suggesting potential applications in managing inflammatory conditions . Cardiovascular HealthIn cardiovascular research, TcY-NH2 has shown promise in improving ventricular function and reducing infarct size in isolated heart models, indicating its potential in treating cardiovascular diseases . Liver InjuryBlocking PAR4 with TcY-NH2 has been explored as a strategy to alleviate liver injury, highlighting its potential therapeutic applications in liver diseases . |
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CAS No. | 327177-34-4 |
Product Name | Tcy-NH2 |
Molecular Formula | C42H50F3N7O9 |
Molecular Weight | 853.9 g/mol |
IUPAC Name | (2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1 |
Standard InChIKey | WQJKBSZTPQERHW-USBDLMLUSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |
SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |
Boiling Point | N/A |
Melting Point | N/A |
Purity | >99% |
Sequence | YPGKF(Modifications: Tyr-1 = trans-Cinnamoyl-Tyr, Phe-5 = C-terminal amide) |
Storage | -20°C |
Synonyms | TCY-NH2 |
PubChem Compound | 71311594 |
Last Modified | Apr 15 2024 |
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